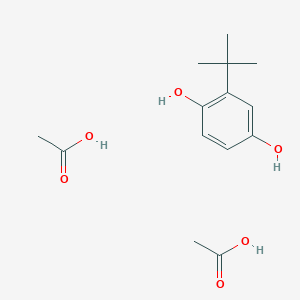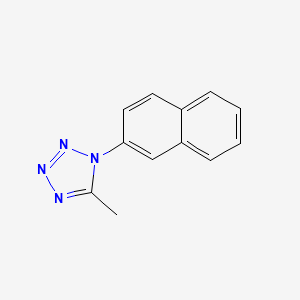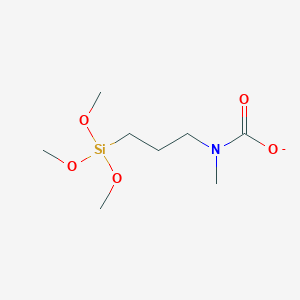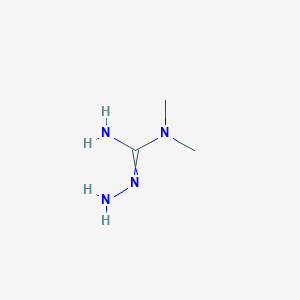![molecular formula C23H17NO3 B14001257 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 74647-90-8](/img/structure/B14001257.png)
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines an indene core with methoxyaniline and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxyaniline with benzaldehyde to form a Schiff base, which is then reacted with indane-1,3-dione. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is unique due to its combination of an indene core with methoxyaniline and phenyl groups, which imparts specific electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
74647-90-8 |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3-hydroxy-2-[N-(2-methoxyphenyl)-C-phenylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C23H17NO3/c1-27-19-14-8-7-13-18(19)24-21(15-9-3-2-4-10-15)20-22(25)16-11-5-6-12-17(16)23(20)26/h2-14,25H,1H3 |
InChI-Schlüssel |
ZXAVZCXDIKYFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)


![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)









